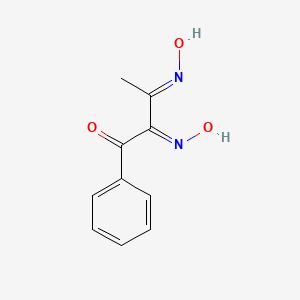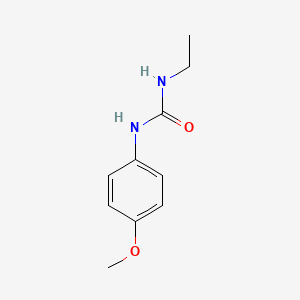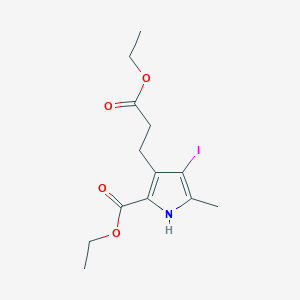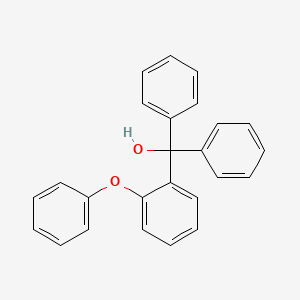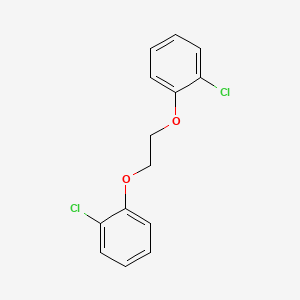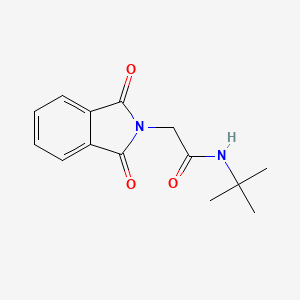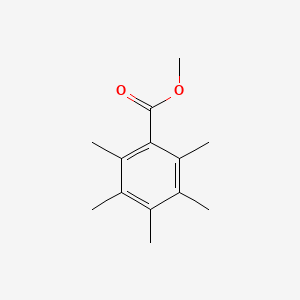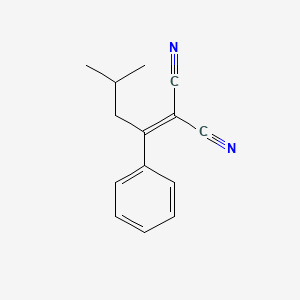
2-(3-Methyl-1-phenylbutylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1-phenylbutylidene)malononitrile is an organic compound with the molecular formula C13H12N2. It is a derivative of malononitrile, which is widely used in organic synthesis due to its reactivity and versatility. This compound is of interest in various fields of scientific research, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-phenylbutylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing carbon acid compounds with aldehydes or ketones in the presence of a base. For this compound, the reaction involves the condensation of 3-methyl-1-phenylbutanal with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(3-Methyl-1-phenylbutylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3-Methyl-1-phenylbutylidene)malononitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-Methyl-1-phenylbutylidene)malononitrile involves its reactivity as a nucleophile and electrophile. In the Knoevenagel condensation reaction, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones to form a carbon-carbon double bond . This reactivity is facilitated by the presence of the malononitrile group, which stabilizes the intermediate enolate ion.
類似化合物との比較
Similar Compounds
Malononitrile: The parent compound, used widely in organic synthesis.
Benzylidenemalononitrile: Another derivative used in the synthesis of various organic compounds.
Cyclopentylidenemalononitrile: A related compound with similar reactivity.
Uniqueness
2-(3-Methyl-1-phenylbutylidene)malononitrile is unique due to the presence of the 3-methyl-1-phenylbutylidene group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2-(3-methyl-1-phenylbutylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-11(2)8-14(13(9-15)10-16)12-6-4-3-5-7-12/h3-7,11H,8H2,1-2H3 |
InChIキー |
KHRRFSXZJNTQMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=C(C#N)C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


